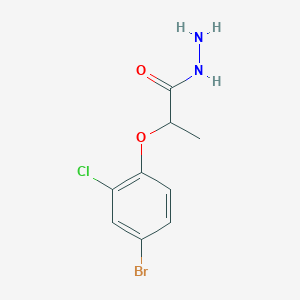

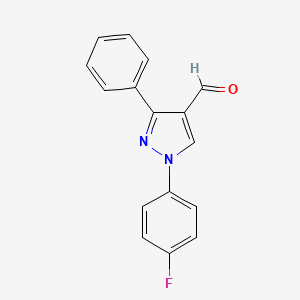

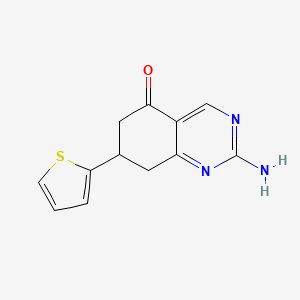

![molecular formula C9H8N4O B1334445 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-15-7](/img/structure/B1334445.png)

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes a compound synthesized using a click chemistry approach, which includes a triazole ring, a feature that is structurally related to the tetrazole ring in 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone . The second paper discusses the synthesis of a compound with a diazepine ring, which, like the tetrazole, is a heterocyclic compound . These papers suggest a broader context in which heterocyclic compounds are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with appropriate precursors. In the first paper, the authors used a click chemistry approach, starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . The second paper outlines a two-step synthesis involving condensation and cyclization reactions, starting with 2,3-diaminopyridine and benzoylacetone . These methods could potentially be adapted for the synthesis of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone by choosing appropriate starting materials and reaction conditions that favor the formation of the tetrazole ring.

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using techniques such as IR, NMR, MS, and XRD analysis. The first paper mentions the use of single crystal XRD to confirm the structure of the synthesized compound and employs Hirshfeld surfaces computational method to analyze intercontacts in the crystal structure . Although the exact structure of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is not provided, similar analytical techniques would be used to determine its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone. However, the chemical reactions described in the papers involve the formation of heterocyclic rings, which are common in medicinal chemistry due to their diverse biological activities. The first paper does not detail specific reactions but mentions the use of click chemistry, which is known for creating substances with high regioselectivity and yield . The second paper describes a basic-activated cyclization reaction, which is a key step in forming the seven-membered diazepine ring . These reactions could be relevant when considering the synthesis of tetrazole-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are not extensively discussed. However, the first paper does mention the thermal stability of the synthesized compound, analyzed using TGA and DSC techniques . These properties are important for understanding the compound's behavior under various conditions and can influence its storage, handling, and formulation. For 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone, similar analyses would be required to fully characterize its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Proteomics Research

- Application Summary : “1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein analysis.

- Results or Outcomes : The outcomes of such research would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone” in proteomics research .

-

Scientific Field: Doping Control in Sports

- Application Summary : There’s a study that investigates the metabolite patterns of certain carbonic anhydrase inhibitors, which could potentially include "1-[3-(1H-tetrazol-1-yl)phenyl]ethanone" . This research is aimed at distinguishing between different routes of administration, which is important in doping controls in sports.

- Methods of Application : The study involves both in-vivo metabolism studies in pigs and comparison with samples from patients using these substances therapeutically . The analysis is performed using liquid chromatography coupled to high resolution mass spectrometry .

- Results or Outcomes : Preliminary results showed that the metabolism of these substances differs for different application routes . These substances and their metabolites are enriched in red blood cells, with a half-life of several weeks after administration .

-

Scientific Field: Gene Editing

- Application Summary : This compound is available for purchase as a biochemical for proteomics research from Santa Cruz Biotechnology . While the specific applications aren’t detailed, it’s possible that it could be used in gene editing experiments given the broad range of research conducted in this field.

- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in gene editing .

-

Scientific Field: Biomaterials Science

- Application Summary : While not directly mentioned, “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone” could potentially be used in the development of porphyrin-based covalent organic frameworks (COFs), which have diverse applications in biological contexts .

- Methods of Application : The synthesis and modulation strategies employed in the development of porphyrin-based COFs are explored in the referenced study .

- Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .

-

Scientific Field: Organic Chemistry

- Application Summary : Triazoles and their derivatives, which could potentially include “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone”, have been reported to be applicable in ionic liquids (ILs) as a solvent and catalyst for the regioselective synthesis of 1,2,3-triazoles .

- Methods of Application : The use of ILs as nontoxic benign solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .

- Results or Outcomes : The outcomes of such research would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in organic chemistry .

-

Scientific Field: Drug Discovery

- Application Summary : This compound could potentially be used in the field of drug discovery. Given its unique chemical structure, it might serve as a building block in the synthesis of new pharmaceutical compounds .

- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in drug discovery .

-

Scientific Field: Material Science

- Application Summary : “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone” could potentially be used in the development of new materials. Its unique chemical structure might contribute to the properties of these materials .

- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in material science .

-

Scientific Field: Environmental Science

- Application Summary : This compound could potentially be used in environmental science research. For example, it might be used in studies investigating the environmental impact of various chemicals .

- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in environmental science .

Eigenschaften

IUPAC Name |

1-[3-(tetrazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLGWHRYGSCBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397476 |

Source

|

| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

CAS RN |

125620-15-7 |

Source

|

| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

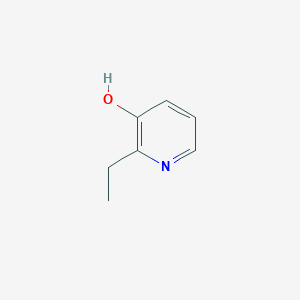

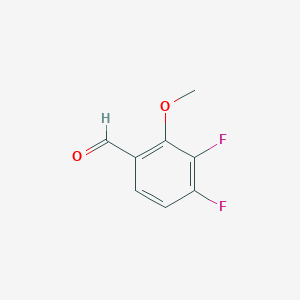

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

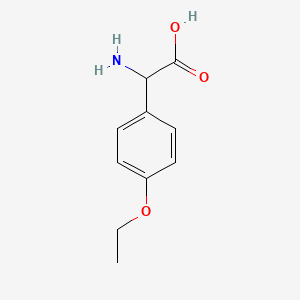

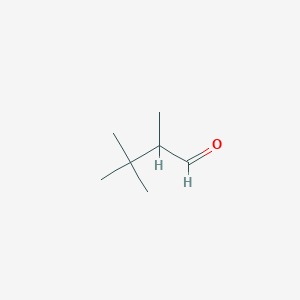

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

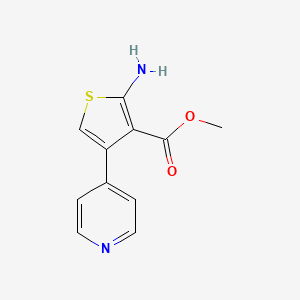

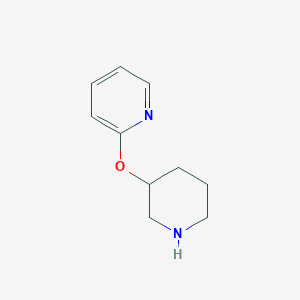

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)